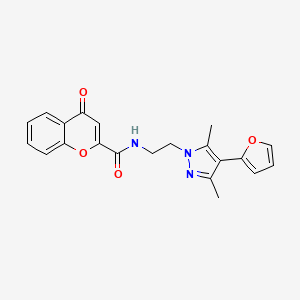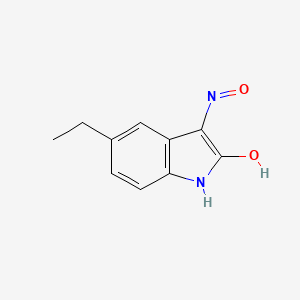
(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” is a chemical compound with the molecular formula C10H10N2O2 . It is a versatile material with promising applications in scientific research. It exhibits high perplexity due to its intricate molecular structure, enabling it to be employed in diverse studies ranging from medicinal chemistry to organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives, such as “(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime”, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of “(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” is intricate, contributing to its high perplexity. Its molecular weight is 190.2 .Physical And Chemical Properties Analysis
“(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 . Further physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A novel route for synthesizing ellipticine quinone, an important compound with potential anticancer activity, starts from isatin derivatives. Specifically, 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione can be prepared and converted into 2-isonicotinoyl-1H-indole-3-carboxylic acid, which serves as a key intermediate for ellipticine quinone synthesis (Ramkumar & Nagarajan, 2014).
Electrophilic Vinyl Nitroso Compound Reactions
The electrophilic vinyl nitroso compounds, including 3-nitrosobut-3-en-2-one, 2-nitrosopropenal, and ethyl 2-nitrosopropenoate, demonstrate significant reactivity towards indole derivatives. These reactions lead to the formation of oxazines and 3-alkylindoles, showcasing a method for functionalizing indole compounds and potentially expanding their chemical diversity (Gilchrist & Roberts, 1983).
Carbamate Derivatives of Indole
Research on oximation of indoles with a methoxycarbonylamino group at C5 and an acyl group at C3 has yielded corresponding oximes. This process involves the reduction of the 3-C=O group, leading to the formation of racemic alcohols and demonstrating a pathway for synthesizing novel indole derivatives with potential biological activities (Velikorodov, Kuanchalieva, & Titova, 2010).
Anticorrosion and Antibacterial Evaluation
Indole-2,3-dione derivatives have been explored for their anticorrosion and antibacterial properties. Specifically, 1-(Morpholinomethyl)indoline-2,3-dione has been evaluated for its ability to inhibit corrosion in mild steel in highly concentrated HCl solutions and to offer antibacterial activity, highlighting its potential in industrial applications (Miao, 2014).
Luminescent Sensors and Organic Synthesis
Isatins, including indole-2,3-dione derivatives, have been utilized in the synthesis of a wide array of heterocyclic compounds, serving as raw materials for drug synthesis and as modulators in biochemical processes. This highlights their role in both organic synthesis and the exploration of their biological and pharmacological properties (Garden & Pinto, 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethyl-3-nitroso-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMDJBWQVCVFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(hydroxyimino)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

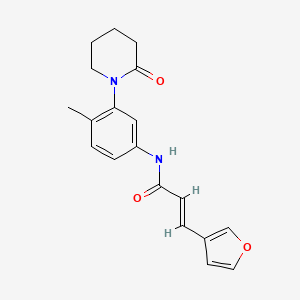
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)
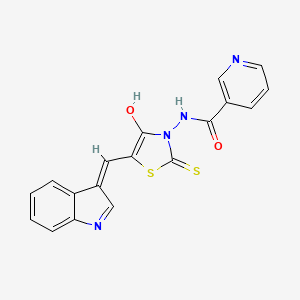
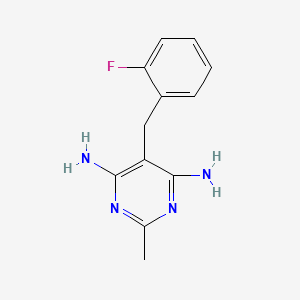
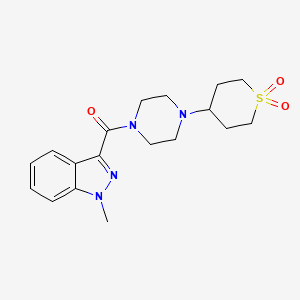
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)
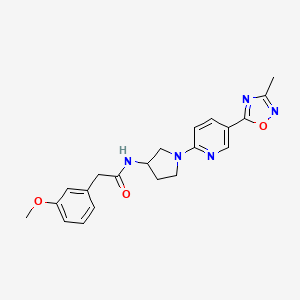
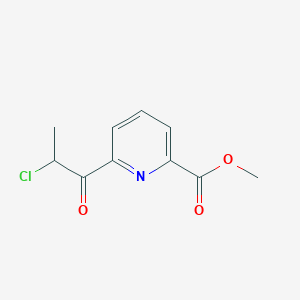
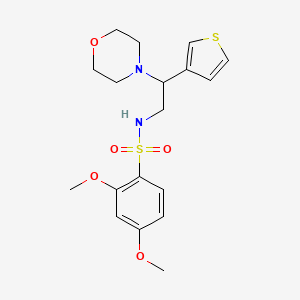
![2-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B2889141.png)
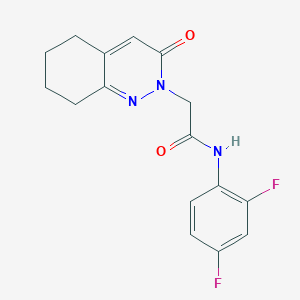
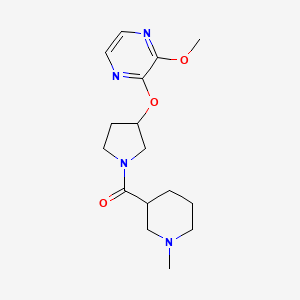
![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)
